molecular formula C18H18Cl2N2O3 B1677781 匹克拉米司 CAS No. 144035-83-6

匹克拉米司

货号: B1677781
CAS 编号: 144035-83-6
分子量: 381.2 g/mol
InChI 键: RRRUXBQSQLKHEL-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

匹克拉米司特,也称为 RP 73401,是一种选择性磷酸二酯酶 4 (PDE4) 抑制剂。它是一种第二代化合物,其结构功能与其他 PDE4 抑制剂(如西洛米司特和罗氟米司特)相似。

科学研究应用

    化学: 匹克拉米司特用作开发新的 PDE4 抑制剂的参考化合物。其结构和抑制活性为设计更有效和选择性更高的抑制剂奠定了基础。

    生物学: 已证明匹克拉米司特可以增强全反式维甲酸在急性髓性白血病细胞中的细胞分化作用。

    医药: 匹克拉米司特因其在治疗慢性阻塞性肺病、支气管肺发育不良和哮喘中的抗炎作用而受到研究。 .

    工业: 匹克拉米司特在制药工业中用作开发针对 PDE4 的新药的先导化合物

作用机制

匹克拉米司特通过选择性抑制四种 PDE4 亚型 (PDE4A-D) 发挥作用。PDE4 将环磷酸腺苷 (cAMP) 水解为无活性的磷酸腺苷 (AMP)。匹克拉米司特抑制 PDE4 可阻断 cAMP 的水解,从而提高细胞内 cAMP 的水平。 cAMP 水平升高抑制免疫和炎症细胞的活性,从而产生抗炎作用 .

与相似化合物的比较

匹克拉米司特与西洛米司特和罗氟米司特等其他 PDE4 抑制剂相当。 它具有独特的结构功能,使其对 PDE4B 和 PDE4D 亚型的抑制活性很高。 类似化合物包括:

匹克拉米司特独特的结构特征和对 PDE4 亚型的选择性使其成为开发针对炎症性疾病的新治疗剂的宝贵化合物。

准备方法

匹克拉米司特的合成涉及多个步骤,从制备核心苯甲酰胺结构开始。合成路线通常包括以下步骤:

化学反应分析

匹克拉米司特会经历各种化学反应,包括:

相似化合物的比较

Piclamilast is comparable to other PDE4 inhibitors such as cilomilast and roflumilast. it exhibits unique structural functionalities that contribute to its high inhibitory activity on PDE4B and PDE4D isoforms. Similar compounds include:

Piclamilast’s unique structural features and high selectivity for PDE4 isoforms make it a valuable compound in the development of new therapeutic agents targeting inflammatory diseases.

属性

IUPAC Name

3-cyclopentyloxy-N-(3,5-dichloropyridin-4-yl)-4-methoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18Cl2N2O3/c1-24-15-7-6-11(8-16(15)25-12-4-2-3-5-12)18(23)22-17-13(19)9-21-10-14(17)20/h6-10,12H,2-5H2,1H3,(H,21,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRRUXBQSQLKHEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC2=C(C=NC=C2Cl)Cl)OC3CCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18Cl2N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3040227
Record name Piclamilast
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3040227
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

381.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

144035-83-6
Record name Piclamilast
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=144035-83-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Piclamilast [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0144035836
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Piclamilast
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01791
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Piclamilast
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3040227
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 144035-83-6
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PICLAMILAST
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WM58D7C3ZT
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

4-Amino-3,5-dichloropyridine (4.0 g) and 3-cyclopentyloxy-4-methoxybenzoyl chloride (6.26 g) are intimately ground together in a mortar with a pestle, and transferred to a round-bottomed flask. The mixture is melted, using a hot air gun external to the flask, stirring with a magnetic stirrer. After 10 minutes, heating is ceased and the melt is allowed to cool. The resulting material is triturated with dichloromethane and the residual solid is filtered off. The filtrate is concentrated to give a fawn solid, which is subjected to flash chromatography on silica gel, eluting with diethyl ether, to give N-(3,5-dichloro-pyrid-4-yl)-3-cyclopentyloxy-4-methoxybenzamide (1.87 g), m.p. 155°-157° C. [Elemental analysis: C,56.3; H,4.7; N,7.2; CI,18.4%; calculated: C,56.7; H,4.76; N,7.35; Cl18.6%; IR spectrum: 1661 cm-1, 3244 cm-1 ]
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
6.26 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

Alternatively, a suspension of 3-cyclopentyloxy-4-methoxybenzamide (2.58 g; that is prepared as described in Reference Example 73) in dry toluene (40 mL) is heated at reflux and treated with potassium t-butoxide (1.4 g), followed by 3,4,5-trichloro-pyridine (1.82 g). The mixture is then heated at reflux for 3 hours and 45 minutes, and is then treated with a further quantity of potassium t-butoxide (1.4 g) and heated at reflux for a further period of 7 hours. The mixture is allowed to cool and is then filtered. The filtrate is evaporated and the resulting residue is extracted with aqueous sodium hydroxide solution (2 M). The alkaline solution is then acidified by treatment with acetic acid, and the solid which separates is collected by filtration, washed with water and dried, to give N-(3,5-dichloropyrid-4-yl)-3-cyclopentyloxy-4-methoxy-benzamide (2.09 g) in the form of a buff solid, m.p. 153°-155° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.4 g
Type
reactant
Reaction Step Two
Quantity
1.82 g
Type
reactant
Reaction Step Three
Quantity
1.4 g
Type
reactant
Reaction Step Four
Quantity
40 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods III

Procedure details

A suspension of sodium hydride (60% dispersion in oil; 2.2 g) in dry tetrahydrofuran (25 mL) at 15°-20° C. is treated portionwise with a solution of 4-amino-3,5-dichloropyridine (4.5 g; that is prepared as described in Reference Example 5) in dry tetrahydrofuran (40 mL), with cooling. The mixture is stirred for a further 30 minutes, and then it is cooled to 10° C. and treated with a solution of 3-cyclopentyloxy-4-methoxybenzoyl chloride (6.4 g) in dry tetrahydrofuran (40 mL), dropwise, during 45 minutes at 10° C. The mixture is stirred at 10° C. for 30 minutes and is then treated with dilute hydrochloric acid (50 mL; 1 N), followed by dichloromethane (75 mL). The layers are separated and the aqueous layer is washed with a further quantity of dichloromethane (25 mL). The combined organic layers are washed with water (50 mL), with saturated aqueous sodium bicarbonate solution (100 mL), and with water (50 mL), dried over magnesium sulfate and evaporated to dryness. The resulting residue is recrystallized from isopropanol, to give N-(3,5-dichloropyrid-4-yl)-3-cyclopentyloxy-4-methoxybenzamide (7.0 g).
Quantity
2.2 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
6.4 g
Type
reactant
Reaction Step Three
Quantity
40 mL
Type
solvent
Reaction Step Three
Quantity
50 mL
Type
reactant
Reaction Step Four
Quantity
40 mL
Type
solvent
Reaction Step Five
Quantity
75 mL
Type
solvent
Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Piclamilast
Reactant of Route 2
Reactant of Route 2
Piclamilast
Reactant of Route 3
Reactant of Route 3
Piclamilast
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
Piclamilast
Reactant of Route 5
Reactant of Route 5
Piclamilast
Reactant of Route 6
Reactant of Route 6
Piclamilast
Customer
Q & A

Q1: What is the primary molecular target of Piclamilast?

A1: Piclamilast acts as a selective inhibitor of phosphodiesterase type 4 (PDE4). [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]

Q2: How does Piclamilast's interaction with PDE4 influence cellular signaling pathways?

A2: By inhibiting PDE4, Piclamilast prevents the breakdown of cyclic adenosine monophosphate (cAMP) within cells. This leads to an increase in intracellular cAMP levels, which in turn modulates downstream signaling cascades, particularly those associated with inflammation and immune responses. [, , , , , , , , , , , , , , , ]

Q3: What specific cellular responses are affected by Piclamilast-mediated PDE4 inhibition?

A3: Piclamilast has been shown to inhibit various cellular processes associated with inflammation, including:

  • Neutrophil activity: Reduces neutrophil infiltration, myeloperoxidase (MPO) activity, and superoxide anion production. [, , , , ]
  • Cytokine production: Suppresses the release of pro-inflammatory cytokines such as TNF-α, IL-8, and KC, while potentially restoring IL-10 levels. [, , , , , , ]
  • Airway smooth muscle contraction: Attenuates bronchoconstriction induced by allergens and spasmogens. [, , , ]
  • Cell proliferation and apoptosis: Can both inhibit and enhance cell proliferation depending on cell type and context. Additionally, it can modulate apoptosis-related gene expression in response to oxidative stress. [, , , ]

Q4: What is the molecular formula and weight of Piclamilast?

A4: Piclamilast has the molecular formula C21H21Cl2N3O4 and a molecular weight of 446.31 g/mol.

Q5: Is there spectroscopic data available for Piclamilast?

A6: While specific spectroscopic details are not provided in the provided abstracts, the synthesis and structural confirmation by 1H NMR, MS, and elemental analysis are mentioned. []

Q6: Are there studies exploring the material compatibility and stability of Piclamilast under various conditions?

A6: The provided abstracts primarily focus on the biological activity and pharmacological characterization of Piclamilast. Information regarding material compatibility and stability under various conditions is not explicitly discussed.

Q7: Does Piclamilast possess any catalytic properties?

A8: No, Piclamilast functions as an enzyme inhibitor, specifically targeting PDE4. It does not possess inherent catalytic properties. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]

Q8: Have computational methods been employed to study Piclamilast?

A9: Yes, molecular docking studies have been conducted using Piclamilast as a reference compound to investigate potential inhibitors of PDE4B, a specific subtype of PDE4. These studies aim to identify novel compounds with improved selectivity and reduced side effects compared to pan-PDE4 inhibitors. []

Q9: How do structural modifications of Piclamilast affect its biological activity?

A9: Studies examining the SAR of Piclamilast and related compounds have revealed key structural features essential for PDE4 inhibitory activity and selectivity.

  • 3-Cyclopentyloxy-4-methoxyphenyl group: This moiety appears crucial for interaction with the PDE4 catalytic site. [, ]
  • Substitutions at the 2'-position: Introducing alkoxy groups at this position can influence the "soft drug" properties, potentially leading to improved pharmacokinetic profiles and reduced side effects. []
  • Modifications at the 5-position of the 1,2,4-oxadiazole ring: Incorporating cyclic rings with heteroatoms at this position can significantly impact PDE4 inhibitory potency. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。